

# solubility of 2-Chloro-6-nitroquinoline in organic solvents

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## Compound of Interest

Compound Name: 2-Chloro-6-nitroquinoline

Cat. No.: B1366723

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An In-depth Technical Guide to the Solubility of **2-Chloro-6-nitroquinoline** in Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Chloro-6-nitroquinoline**, a key heterocyclic intermediate in synthetic chemistry. Recognizing the limited availability of consolidated public data, this document synthesizes foundational physicochemical principles with robust, field-proven experimental methodologies. We delve into the molecular properties of **2-Chloro-6-nitroquinoline** to ground solubility predictions, present a detailed protocol for the authoritative Shake-Flask equilibrium solubility method, and offer guidance on data interpretation. This guide is designed to empower researchers, process chemists, and formulation scientists with the necessary theoretical framework and practical tools to accurately determine and leverage the solubility of **2-Chloro-6-nitroquinoline** in various organic solvent systems, ensuring reproducibility and process optimization.

## Introduction: The Critical Role of Solubility

**2-Chloro-6-nitroquinoline** is a substituted quinoline of significant interest as a building block in medicinal chemistry and materials science. Its chemical structure, featuring a quinoline core, a deactivating nitro group, and a reactive chloro group, makes it a versatile precursor for a range of more complex molecules. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that dictates its behavior in virtually every stage of development, from reaction kinetics and purification to formulation and bioavailability.<sup>[1][2]</sup> An in-depth understanding of how **2-Chloro-6-nitroquinoline** interacts with

different organic solvents is paramount for optimizing synthetic yields, designing efficient crystallization processes, and developing stable formulations.

This guide moves beyond a simple data table, providing the causal logic behind solubility phenomena and equipping the user with the means to generate reliable, self-validating data.

## Physicochemical Profile of 2-Chloro-6-nitroquinoline

To understand the solubility of a compound, one must first understand the molecule itself. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] The structural features of **2-Chloro-6-nitroquinoline** provide clear indicators of its expected behavior.

Molecular Structure:

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	208.6 g/mol	[5]
Melting Point	236-237°C	[6]
Boiling Point	363.4°C at 760 mmHg (Predicted)	[6]
Polar Surface Area	41.8 Å <sup>2</sup> (Predicted for analogue)	[7]
logP	3.34 (Predicted for analogue)	[7]

The presence of the electronegative nitrogen and oxygen atoms in the quinoline ring and the nitro group introduces significant polarity and dipole moments. The nitro group, in particular, is a strong electron-withdrawing group, increasing the molecule's polarity. However, the aromatic carbocyclic rings constitute a significant non-polar region. This amphiphilic nature suggests that **2-Chloro-6-nitroquinoline** will exhibit moderate to good solubility in polar aprotic solvents and

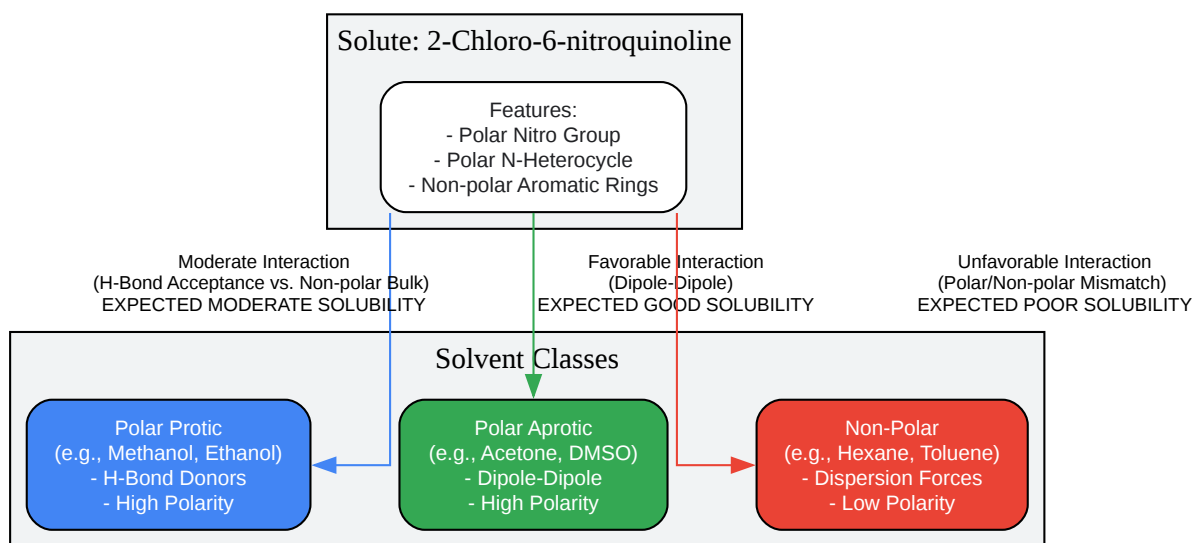
limited solubility in highly non-polar or highly polar protic solvents like water. The predicted logP (a measure of lipophilicity) for a close analogue further suggests a preference for organic phases over aqueous ones.<sup>[7]</sup>

## Theoretical Framework: Solvent Properties and Their Impact

The choice of solvent is a critical experimental decision. Its impact on solubility is governed by several key physical properties that influence its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

- **Polarity and Dielectric Constant:** Polarity is a measure of the separation of charge in a molecule.<sup>[4]</sup> The dielectric constant is a quantitative measure of a solvent's ability to separate ions. Solvents with high dielectric constants are effective at dissolving polar and ionic compounds.<sup>[4]</sup>
- **Hydrogen Bonding:** Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO).<sup>[8]</sup> **2-Chloro-6-nitroquinoline** has hydrogen bond acceptor sites (the nitrogen and oxygen atoms) but no donor sites. It will therefore interact favorably with protic solvents, though its large non-polar scaffold may limit high solubility.
- **Dispersion Forces:** These are weak intermolecular forces present in all molecules, but they are the dominant forces in non-polar solvents like hexane and toluene.<sup>[4]</sup>

The interplay of these forces determines the overall solubility.



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